molecular formula C12H16N2O3 B231191 ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

货号 B231191
分子量: 236.27 g/mol
InChI 键: SUSCHEYKLFBJAQ-JOYOIKCWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate, commonly known as EDP, is a chemical compound that has been the subject of scientific research in recent years. EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. In

作用机制

The mechanism of action of EDP is still under investigation. However, studies have shown that EDP inhibits the activity of various enzymes and proteins, including phosphodiesterase (PDE), cyclooxygenase (COX), and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
EDP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EDP also inhibits the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are potent mediators of inflammation. In addition, EDP has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

实验室实验的优点和局限性

EDP has several advantages and limitations for lab experiments. One advantage is that EDP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Another advantage is that EDP exhibits low toxicity in vitro, indicating its potential safety for use in humans. However, one limitation is that EDP has poor water solubility, which can affect its bioavailability. Another limitation is that the synthesis of EDP is a complex process that requires expertise in organic chemistry.

未来方向

There are several future directions for the research of EDP. One direction is to investigate the potential of EDP as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore the structure-activity relationship (SAR) of EDP to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for EDP and its derivatives could lead to the discovery of more potent and selective compounds.
Conclusion:
EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. EDP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, and its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases warrants further investigation. The future directions for the research of EDP include exploring its SAR, optimizing its pharmacological properties, and developing novel synthetic methods for EDP and its derivatives.

合成方法

The synthesis of EDP is a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate and acetic anhydride to form the intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to form EDP. The yield of EDP is around 60%, and the purity of the compound is achieved through recrystallization and column chromatography.

科学研究应用

EDP has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that EDP exhibits anti-inflammatory, antitumor, and antiviral activities. EDP has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases such as arthritis and psoriasis.

属性

产品名称

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

分子式

C12H16N2O3

分子量

236.27 g/mol

IUPAC 名称

ethyl (3aR,6S)-3a,6-dimethyl-7-oxo-6H-pyrazolo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-4-17-11(16)13-8-7-12(3)6-5-9(2)10(15)14(12)13/h5-9H,4H2,1-3H3/t9-,12+/m0/s1

InChI 键

SUSCHEYKLFBJAQ-JOYOIKCWSA-N

手性 SMILES

CCOC(=O)N1C=C[C@@]2(N1C(=O)[C@H](C=C2)C)C

SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

规范 SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。